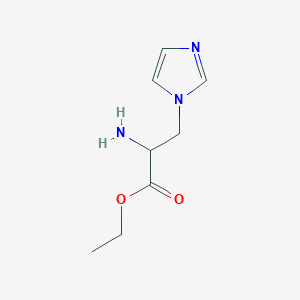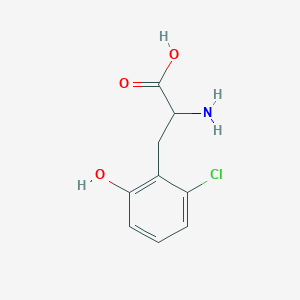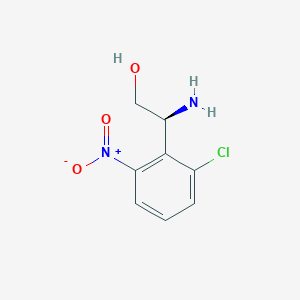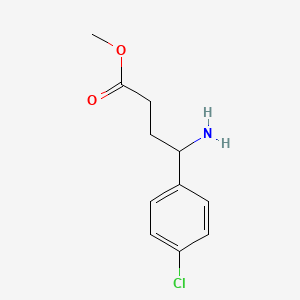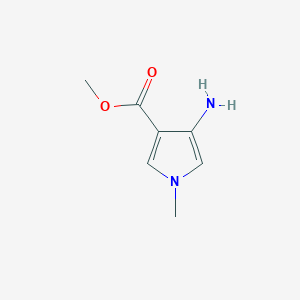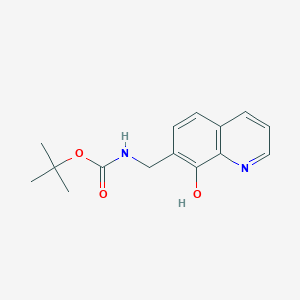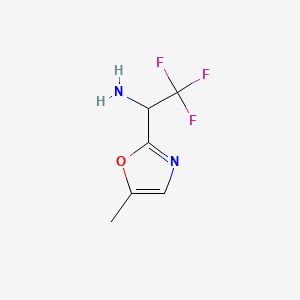
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the trifluoroacylation of oxazoles. One common method includes the reaction of 2,2,2-trifluoroacetophenone with an oxazole derivative under acidic conditions to yield the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of an oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H7F3N2O |
|---|---|
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-11-5(12-3)4(10)6(7,8)9/h2,4H,10H2,1H3 |
Clé InChI |
WTBKBIOEKIOFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


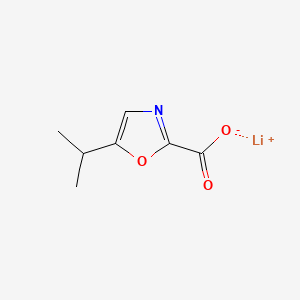
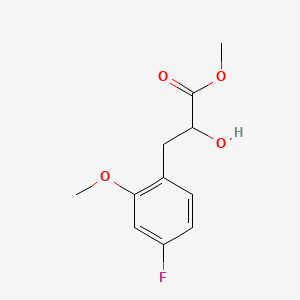

![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
